YQA14

Dopamine D3 Receptor Binding Affinity Radioligand Binding Assay

YQA14 is the definitive D3 antagonist for preclinical addiction research. Unlike SB-277011A and NGB 2904, it delivers ultra-high affinity (Ki-high=68 fM), >150-fold D3/D2 selectivity, and 2× higher in vivo potency—effective at 6.25 mg/kg vs. 12.5 mg/kg for SB-277011A. Improved oral bioavailability (>40%) and extended half-life overcome the pharmacokinetic liabilities that halted SB-277011A development. Validated across cocaine, methamphetamine, and opioid models, YQA14 enables robust, reproducible results. Order now to advance your addiction studies with the benchmark D3R antagonist.

Molecular Formula C23H27ClN4O3
Molecular Weight 442.94
CAS No. 1221408-42-9
Cat. No. B611903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYQA14
CAS1221408-42-9
SynonymsYQA14;  YQA-14;  YQA 14; 
Molecular FormulaC23H27ClN4O3
Molecular Weight442.94
Structural Identifiers
SMILESO=C(C1=CC=C(OC(N2)=O)C2=C1)NCCCCN3CCN(C4=CC(Cl)=CC=C4C)CC3
InChIInChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30)
InChIKeyVIZDBZXBKIEXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YQA14 (CAS 1221408-42-9): Baseline Characterization of a Selective Dopamine D3 Receptor Antagonist


YQA14 is a benzoxazolone carboxamide derivative that functions as a highly potent and selective antagonist of the dopamine D3 receptor (D3R) [1]. It was developed as an improved alternative to the prototype D3R antagonist SB‑277011A, which was limited by pharmacokinetic and toxicity issues that precluded human testing [2]. YQA14 exhibits a unique two‑site binding profile on human cloned D3 receptors and demonstrates robust anti‑addiction efficacy across multiple preclinical models of psychostimulant and opioid abuse [1] [3].

Why Generic Substitution Fails: Quantified Differentiation of YQA14 from Closest D3R Antagonist Analogs


Not all dopamine D3 receptor antagonists are interchangeable. YQA14 demonstrates differentiated receptor binding affinity, selectivity margins, and in vivo efficacy thresholds compared to reference D3R antagonists such as SB‑277011A and NGB 2904. Moreover, its improved oral bioavailability and extended plasma half‑life directly address the pharmacokinetic liabilities that prevented the clinical advancement of SB‑277011A. The quantitative evidence below substantiates why YQA14 should be prioritized over structurally or functionally related D3R antagonists for preclinical addiction research requiring optimal target engagement and translational viability.

YQA14 Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


Binding Affinity (Ki) Comparison: YQA14 vs. SB‑277011A and NGB 2904 at Human D3 Receptors

YQA14 exhibits a biphasic binding profile on human cloned D3 receptors with a high‑affinity Ki of 0.68 × 10⁻⁴ nM (68 fM) and a low‑affinity Ki of 2.11 nM [1]. In contrast, the prototype D3R antagonist SB‑277011A displays a single‑site Ki of 11.2 nM at human D3 receptors , while NGB 2904 shows a Ki of 1.4 nM . The high‑affinity component of YQA14 is therefore approximately 165,000‑fold more potent than SB‑277011A and approximately 20,600‑fold more potent than NGB 2904.

Dopamine D3 Receptor Binding Affinity Radioligand Binding Assay

D3 vs. D2 Receptor Selectivity: Quantified Selectivity Margins of YQA14 and Key Comparators

YQA14 displays >150‑fold selectivity for D3 over D2 receptors and >1000‑fold selectivity over other dopamine receptor subtypes [1]. SB‑277011A exhibits approximately 100‑fold selectivity for D3 over D2 , while NGB 2904 shows ~155‑fold selectivity (Ki D3 = 1.4 nM vs. Ki D2 = 217 nM) . YQA14's selectivity margin for D3 over D2 is therefore at least 50% greater than that of SB‑277011A and comparable to or slightly exceeding that of NGB 2904.

Receptor Selectivity Dopamine D2 Receptor Off-Target Activity

Oral Bioavailability and Pharmacokinetic Profile: YQA14 vs. SB‑277011A

YQA14 was specifically designed to overcome the short half‑life and toxicity limitations of SB‑277011A that precluded its human testing [1]. YQA14 exhibits improved oral bioavailability of >40% and a significantly extended plasma half‑life compared to SB‑277011A [2]. While precise half‑life values are not fully disclosed in public literature, the improvement is consistently described as substantial and enabling for sustained in vivo dosing paradigms.

Pharmacokinetics Oral Bioavailability Half-Life

In Vivo Efficacy: Cocaine Self-Administration Reduction by YQA14 and SB‑277011A

Systemic administration of YQA14 (6.25–25 mg/kg, i.p.) or SB‑277011A (12.5–25 mg/kg, i.p.) significantly and dose‑dependently reduced intravenous cocaine self‑administration under both fixed‑ratio and progressive‑ratio reinforcement conditions in rats [1]. Notably, YQA14 achieved significant attenuation at a lower dose (6.25 mg/kg) compared to the minimally effective dose of SB‑277011A (12.5 mg/kg), suggesting a 2‑fold higher in vivo potency.

Cocaine Addiction Self-Administration Behavioral Pharmacology

Brain Distribution and P‑Glycoprotein Efflux Limitation of YQA14

YQA14's brain distribution is actively restricted by P‑glycoprotein (P‑gp) efflux at the blood‑brain barrier [1]. Co‑administration of the P‑gp inhibitor GF120918 increased the brain‑to‑plasma ratio of YQA14 by more than 75‑fold; co‑administration of LY335979 increased it by more than 20‑fold [1]. In the absence of P‑gp inhibition, YQA14 achieves lower brain exposure than would be predicted from its high receptor affinity.

Blood-Brain Barrier P‑glycoprotein Brain Penetration

Cross‑Drug Efficacy: YQA14 Attenuates Methamphetamine and Morphine Reward/Reinforcement

Beyond cocaine, YQA14 demonstrates efficacy across multiple classes of addictive drugs. It dose‑dependently reduces methamphetamine self‑administration and cue‑/drug‑triggered reinstatement in rats at 6.25–25 mg/kg [1], and inhibits expression of morphine‑induced conditioned place preference (CPP) in rats at the same dose range, with notable inhibition of morphine‑primed reactivation at 25 mg/kg [2]. This cross‑drug efficacy profile is not uniformly reported for all D3R antagonists.

Methamphetamine Addiction Opioid Addiction Conditioned Place Preference

YQA14 Best Research and Industrial Application Scenarios


Preclinical Cocaine and Psychostimulant Addiction Research Requiring High D3R Affinity and In Vivo Potency

YQA14 is the optimal D3R antagonist for studies of cocaine, methamphetamine, and related psychostimulant addiction where ultra‑high receptor affinity (Ki‑High = 68 fM) and >150‑fold D3/D2 selectivity are required. Its 2‑fold higher in vivo potency relative to SB‑277011A (effective at 6.25 mg/kg vs. 12.5 mg/kg) reduces compound consumption and potential off‑target effects in long‑term self‑administration and reinstatement experiments [1].

Opioid Addiction Models Evaluating Relapse Prevention and Extinction Facilitation

YQA14 has demonstrated robust efficacy in morphine‑induced conditioned place preference (CPP) and opioid relapse models at doses of 6.25–25 mg/kg, including inhibition of drug‑primed reinstatement at 25 mg/kg [2]. Its cross‑drug validation across psychostimulants and opioids makes it the preferred D3R antagonist for addiction research programs spanning multiple substance classes [3].

Pharmacokinetic and Brain Penetration Studies Leveraging P‑gp Efflux Modulation

YQA14's brain distribution is limited by P‑glycoprotein‑mediated efflux, with brain‑to‑plasma ratios increasing >75‑fold upon P‑gp inhibition (GF120918) [4]. This property enables investigators to use YQA14 as a probe to study blood‑brain barrier transporter pharmacology, or to achieve controlled, physiologically relevant D3R antagonism without excessive brain exposure [4].

Comparative Pharmacology Studies Evaluating D3R Antagonist Differentiation

Given its quantifiable differentiation from SB‑277011A (improved oral bioavailability >40%, extended half‑life, and higher in vivo potency) and its ultra‑high affinity relative to NGB 2904, YQA14 serves as a benchmark compound for structure‑activity relationship (SAR) studies and head‑to‑head comparisons of D3R antagonists in addiction and neuropsychiatric disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for YQA14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.